molecular formula C9H12N2O7 B057132 5-Hydroxyuridine CAS No. 957-77-7

5-Hydroxyuridine

Cat. No.: B057132
CAS No.: 957-77-7
M. Wt: 260.20 g/mol
InChI Key: QXDXBKZJFLRLCM-UAKXSSHOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyuridine can be achieved through various chemical reactions. One common method involves the hydroxylation of uridine at the C5 position. This can be done using specific enzymes or chemical reagents that facilitate the hydroxylation process . For instance, the Mannich reaction, hydroxymethylation, and the Morita-Baylis-Hillman reaction are some of the useful methods for synthesizing chemically-modified uridines .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli and Bacillus subtilis, are genetically engineered to produce high yields of this compound through the modification of their tRNA . These bacteria are cultured under controlled conditions to optimize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyuridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the modification and functionalization of the compound for different applications .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as 5-methoxyuridine and 5-oxyacetyluridine . These derivatives have unique properties and applications in different fields.

Scientific Research Applications

5-Hydroxyuridine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxyuridine is unique due to its specific hydroxylation at the C5 position, which imparts distinct chemical and biological properties. Unlike its derivatives, this compound is directly involved in enhancing translational fidelity by modifying the wobble position of tRNA . This makes it a valuable compound for studying the mechanisms of translation and for developing therapeutic agents targeting the translational machinery.

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDXBKZJFLRLCM-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914856
Record name 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957-77-7
Record name 5-Hydroxyuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxyuridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While 5-hydroxyuridine (ho5U) itself is not a therapeutic agent, its presence as a modified nucleoside in tRNA plays a crucial role in translation. [] Specifically, ho5U is a precursor to other modifications at the wobble position (position 34) of certain tRNAs. [, , ] These modifications, such as 5-methoxyuridine (mo5U) and 5-carboxymethoxyuridine (cmo5U), are important for accurate and efficient decoding of mRNA codons by the ribosome. [, , ] For example, cmo5U34 in tRNAPro(cmo5UGG) is crucial for efficient reading of all four proline codons. [] When ho5U replaces cmo5U in this tRNA, the efficiency of reading all four codons is reduced. []

  • NMR spectroscopy: ¹H and ¹³C NMR have been used to confirm the structure of ho5U. []
  • UV Spectroscopy: UV absorbance spectra have been employed to characterize ho5U and differentiate it from other nucleosides during chromatographic separation. []
  • Mass Spectrometry (MS): Fast atom bombardment mass spectrometry (FAB-MS) has been utilized in the structural determination of ho5U. []

    ANone: The provided excerpts lack information about the application of computational chemistry and modeling techniques, such as simulations, calculations, or QSAR models, specifically for ho5U.

    ANone: Several studies highlight the significance of the 5-hydroxy group in the biological activity and recognition of ho5U:

      ANone: The provided research excerpts do not contain information about SHE regulations specific to ho5U. It's essential to consult relevant safety data sheets and regulatory guidelines for handling and disposal.

      ANone: While the provided excerpts lack specific historical timelines, they do highlight key milestones in ho5U research:

      • Early Identification: Research dating back to the 1960s identified ho5U as a component of ribosomal RNA. []
      • Biosynthesis Pathway Elucidation: Studies have gradually uncovered the biosynthetic pathway of ho5U and its role as a precursor to other important tRNA modifications like mo5U and cmo5U. [, , ]
      • Enzyme Discovery: The identification of enzymes like CmoB and TrmR (formerly YrrM) has been crucial in understanding the modification steps involved in converting ho5U to cmo5U and mo5U, respectively. [, ]
      • Structural Insights: X-ray crystal structures of enzymes like CmoM complexed with tRNA containing ho5U derivatives have provided valuable insights into the molecular mechanisms of tRNA recognition and modification. []

      ANone: The research highlights potential cross-disciplinary applications and synergies for ho5U:

      • Chemical Biology: The synthesis of ho5U and its derivatives has been crucial for investigating its biochemical properties and exploring its potential as a tool in chemical biology. [, , , ]
      • Biochemistry and Molecular Biology: Understanding the biosynthesis and function of ho5U modifications in tRNA requires a multidisciplinary approach involving biochemistry, molecular biology, and genetics. [, , , ]
      • Drug Discovery: While not directly addressed in these studies, the selective cytotoxicity of ho5U towards cancer cells hints at its potential as a lead compound or tool for developing novel anticancer agents. [] This necessitates collaboration between chemists, biologists, and pharmacologists.

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.